molecular formula C19H23NO4S B6561911 4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1091173-48-6

4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6561911
CAS No.: 1091173-48-6
M. Wt: 361.5 g/mol
InChI Key: VXCSCVOMRDAXQO-UHFFFAOYSA-N
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Description

4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative. Sulfonamides are a class of synthetic antimicrobial agents that contain the sulfonamide group. These compounds are known for their broad-spectrum antibacterial properties and are used in various therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-phenyloxan-4-ylmethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves the inhibition of bacterial dihydropteroate synthetase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division .

Comparison with Similar Compounds

Properties

IUPAC Name

4-methoxy-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-23-17-7-9-18(10-8-17)25(21,22)20-15-19(11-13-24-14-12-19)16-5-3-2-4-6-16/h2-10,20H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCSCVOMRDAXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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